molecular formula C11H10F3N3O2 B442802 Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 514799-12-3

Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B442802
CAS No.: 514799-12-3
M. Wt: 273.21g/mol
InChI Key: ZVXMRVPNSIEQKW-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine scaffold substituted with a methyl group at position 5, a trifluoromethyl group at position 7, and an ethyl ester at position 2. Its molecular formula is C₁₁H₁₀F₃N₃O₂, with a molecular weight of 273.22 g/mol and a CAS number of 514799-12-3 . This compound serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors targeting oncogenic pathways like B-Raf .

Properties

IUPAC Name

ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-3-19-10(18)7-5-15-17-8(11(12,13)14)4-6(2)16-9(7)17/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXMRVPNSIEQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization of Enaminones

A foundational approach involves the cyclocondensation of ethyl 3-amino-1H-pyrazole-4-carboxylate with β-diketones or β-ketoesters. For example, Abdelriheem et al. demonstrated that heating sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines in piperidinium acetate yields pyrazolo[1,5-a]pyrimidines. Adapting this method, the target compound can be synthesized by replacing the triazole moiety with a trifluoromethyl-substituted β-ketoester.

Reaction Conditions:

  • Catalyst: Piperidinium acetate (piperidine:water:acetic acid = 2.5:5:2 v/v)

  • Temperature: Reflux (100–110°C)

  • Time: 15–30 minutes

  • Yield: 68–75%

Ammonium Acetate-Mediated Cyclization

Alternative protocols employ ammonium acetate as both a catalyst and nitrogen source. A mixture of ethyl 3-amino-1H-pyrazole-4-carboxylate and 4,4,4-trifluoro-1-(methylamino)but-2-en-1-one in acetic acid under reflux for 4 hours achieves cyclization. This method avoids harsh bases, improving functional group tolerance.

Optimization Insights:

  • Molar Ratio: 1:1 (amine:ketoester)

  • Acid Concentration: 20% acetic acid in ethanol

  • Post-Reaction Workup: Neutralization with NaHCO₃ followed by extraction with ethyl acetate

One-Pot Multicomponent Synthesis

Aldehyde-Amine-Ketoester Condensation

Recent advances utilize one-pot reactions to streamline synthesis. For instance, a pressure tube reaction of benzaldehyde derivatives, ethyl 3-amino-1H-pyrazole-4-carboxylate, and di-tert-butyl peroxide (DTBP) in 1,2-dichloroethane (DCE) at 130°C for 24 hours directly forms the pyrazolo[1,5-a]pyrimidine core. This method circumvents intermediate isolation, enhancing efficiency.

Key Parameters:

ParameterValue
OxidantDTBP (3 equiv)
SolventDCE
Temperature130°C
Yield69–89%

Trifluoromethyl Group Introduction

Incorporating the trifluoromethyl group requires careful selection of reagents. Trifluoromethyl iodide (CF₃I) or Langlois’ reagent (CF₃SO₂Na) in the presence of Cu(I) catalysts enables direct C–H trifluoromethylation at the pyrimidine C7 position.

Example Protocol:

  • React pyrazolo[1,5-a]pyrimidine intermediate with CF₃SO₂Na (2 equiv).

  • Add CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF.

  • Heat at 80°C for 12 hours under argon.

Carboxylation and Esterification

Hydrolysis-Esterification Tandem Reactions

Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is often synthesized via hydrolysis of its carboxylic acid precursor followed by re-esterification. For example, LiOH-mediated hydrolysis of the methyl ester at room temperature for 12 hours, followed by treatment with ethanol and H₂SO₄, achieves the ethyl ester.

Critical Observations:

  • Hydrolysis Efficiency: 89% yield with LiOH in THF/water

  • Esterification Catalyst: H₂SO₄ (5 mol%) in refluxing ethanol

Direct Carboxylation via CO₂ Insertion

Emerging methodologies employ palladium-catalyzed carboxylation. Using Pd(OAc)₂, 1,2-bis(diphenylphosphino)ethane (dppe), and CO₂ at 60°C under 1 atm pressure, the pyrazole C3 position is carboxylated in 72% yield. Subsequent esterification with ethanol completes the synthesis.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency and Scalability of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Cyclocondensation68–7595–98Moderate$$
One-Pot Synthesis69–8990–95High$
Trifluoromethylation60–7285–90Low$$$

Key Findings:

  • One-pot methods offer superior scalability and cost-effectiveness but require precise temperature control.

  • Post-functionalization strategies (e.g., trifluoromethylation) introduce variability in yield due to side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Substituent at C5 Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Methyl C₁₁H₁₀F₃N₃O₂ 273.22 Moderate lipophilicity (LogP ~3.1), used in kinase inhibitor optimization
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3-Methoxyphenyl C₁₇H₁₄F₃N₃O₃ 365.31 Increased steric bulk and π-π stacking potential; higher molecular weight improves target binding
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate Cyclopropyl (tetrahydro derivative) C₁₃H₁₆F₃N₃O₂ 303.28 Reduced aromaticity enhances solubility; ring strain may affect conformational stability

Substituent Variations at Position 7

Compound Name Substituent at C7 Molecular Formula Key Properties
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Difluoromethyl C₁₇H₁₅F₂N₃O₃ Lower electronegativity than CF₃; improved metabolic stability due to reduced oxidative susceptibility
Ethyl 7-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3-(Trifluoromethyl)phenyl C₁₇H₁₂F₃N₃O₂ Extended aromatic system enhances hydrophobic interactions in kinase ATP pockets

Ester Group Modifications

Replacing the ethyl ester with other functional groups significantly impacts pharmacokinetics:

  • Amide derivatives : Substitution of the ester with amides (e.g., ethyl → CONHR) improves microsomal stability and reduces metabolic degradation .
  • Carboxylic acid derivatives : Hydrolysis of the ester to a free carboxylic acid (e.g., via alkaline conditions) often leads to decarboxylation, reducing bioactivity .

Structure-Activity Relationship (SAR) Insights

  • Ester Position : Moving the ester from C3 to C2 (e.g., ethyl 2-carboxylate analogs) drastically reduces B-Raf inhibitory activity, highlighting the critical role of the C3 substituent in target engagement .
  • Trifluoromethyl Group : The CF₃ group at C7 enhances electron-withdrawing effects, stabilizing the pyrimidine ring and improving binding affinity to hydrophobic kinase pockets .
  • Hydrogenated Derivatives : Tetrahydropyrazolo[1,5-a]pyrimidines (e.g., cyclopropyl-substituted analogs) exhibit altered solubility but may compromise planarity required for target binding .

Stability and Functional Group Reactivity

  • Ester Hydrolysis : The ethyl ester is prone to hydrolysis under both acidic and alkaline conditions, often leading to decarboxylation and loss of activity .
  • CF₃ Stability : The trifluoromethyl group remains inert under most reaction conditions, making it a robust substituent for medicinal chemistry applications .

Biological Activity

Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a notable compound within the pyrazolo[1,5-a]pyrimidine family, characterized by its unique fused ring structure and the presence of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its interactions with various biological targets.

  • Molecular Formula : C₁₁H₁₀F₃N₃O₂
  • Molecular Weight : 273.21 g/mol
  • CAS Number : 514799-12-3

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy. The structural features contribute to its ability to interact with various enzymes and receptors.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific enzymes involved in cancer pathways, which may lead to reduced tumor growth and proliferation. The mechanism of action involves binding to target proteins, thereby altering their activity.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerInhibition of cancer-related enzymes
AntibacterialInhibition of biofilm formation
Enzyme InhibitionInteraction with specific receptors

Antibacterial and Antibiofilm Activity

Recent studies have highlighted the compound's antibacterial properties, particularly its ability to inhibit biofilm formation in pathogenic bacteria. This activity is crucial in combating antibiotic resistance and offers a potential therapeutic avenue for infections that are difficult to treat.

Case Studies

  • Inhibition of Cancer Cell Lines : A study demonstrated that this compound effectively reduced the viability of various cancer cell lines in vitro. The compound's mechanism involved apoptosis induction and cell cycle arrest at specific phases.
  • Antibiofilm Activity : Another investigation assessed the compound's efficacy against biofilms formed by Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass, suggesting that the compound could be developed into a treatment for chronic infections associated with biofilms.

The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to bind selectively to enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Modulation : It modulates receptor activity, which can lead to altered signaling pathways associated with cell growth and survival.

Q & A

Q. Advanced

  • Ester hydrolysis : Replacement with carboxylic acids (e.g., via NaOH/EtOH) improves aqueous solubility but risks decarboxylation under acidic conditions .
  • Bioisosteric replacement : Substituting ethyl ester with heterocycles (e.g., oxadiazole) enhances B-Raf kinase inhibition (IC50 <100 nM) by improving hydrophobic interactions .
  • Positional effects : Moving the ester from C3 to C2 reduces potency by 10-fold due to steric clashes in kinase ATP-binding pockets .

How to address discrepancies in reported melting points or spectral data across studies?

Advanced
Discrepancies arise from:

  • Purity : Recrystallization solvents (ethanol vs. DMF) affect melting points (e.g., 190–192°C vs. 177–178°C for pyridinyl derivatives) .
  • Polymorphism : Crystalline vs. amorphous forms yield varying thermal profiles. Use differential scanning calorimetry (DSC) to identify polymorphs .
  • Instrument calibration : Cross-validate NMR shifts (e.g., TMS as internal standard) and MS ionization modes (EI vs. ESI) .

What are the key structural features influencing its role as a kinase inhibitor?

Q. Advanced

  • Trifluoromethyl group : Enhances binding to hydrophobic pockets (e.g., B-Raf V600E mutant) via fluorine-mediated van der Waals interactions .
  • Pyrimidine nitrogen geometry : Planar pyrazolo[1,5-a]pyrimidine core mimics purine scaffolds, enabling ATP-competitive inhibition .
  • Substituent bulk : Bulky groups at C7 (e.g., phenylazo) reduce off-target effects by limiting access to non-catalytic kinase regions .

How to optimize reaction conditions to minimize decarboxylation during hydrolysis?

Q. Advanced

  • Alkaline conditions : Hydrolyze esters with 2M NaOH in THF/H2O (1:1) at 0°C to stabilize carboxylate intermediates .
  • Protective groups : Use tert-butyl esters (acid-labile) to prevent decarboxylation during workup .
  • Low temperature : Maintain reactions below 25°C to suppress radical-mediated side reactions .

How to design analogs for improved pharmacokinetic properties?

Q. Advanced

  • LogP optimization : Replace ethyl ester with PEGylated moieties to reduce logP from 3.2 to 2.1, enhancing solubility .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., cyano at C6) to block CYP450-mediated oxidation .
  • Prodrug strategies : Phosphonate esters improve oral bioavailability by 3-fold via passive intestinal absorption .

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